Azaperol is a major metabolite of Azaperone, a butyrophenone tranquilizer used in veterinary medicine, particularly in swine. [, , ] While Azaperone itself exhibits tranquilizing effects, Azaperol also possesses pharmacological activity. [, ] Its presence in animal tissues is a direct result of Azaperone metabolization, making it a relevant target for residue analysis in food safety control. [, , , , , , , , , , , , , , ]
Azaperol is derived from azaperone, which is synthesized from various precursors through complex chemical reactions. The compound falls under the category of butyrophenones, which are known for their antipsychotic effects in humans and similar sedative effects in veterinary applications. Azaperol itself has been identified through methods such as gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its role as a significant metabolite in the pharmacokinetics of azaperone .
The synthesis of azaperol involves several steps that convert precursor compounds into the final product. A notable method includes:
Azaperol's molecular structure can be described as follows:
The molecular structure can be analyzed using techniques such as X-ray crystallography or computational chemistry methods to understand its three-dimensional conformation and interaction with biological targets.
Azaperol participates in various chemical reactions typical of secondary amines and aromatic compounds:
The mechanism of action for azaperol primarily involves its interaction with dopamine receptors, similar to other butyrophenones. Azaperone acts as a dopamine antagonist, which leads to sedative effects by inhibiting dopamine neurotransmission within the central nervous system. This action is crucial for its therapeutic applications in managing anxiety and inducing sedation in animals.
Azaperol exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and methods for analysis.
Azaperol's primary applications are found within veterinary medicine:
Azaperol (CAS Registry Number: 2804-05-9) is a synthetic butyrophenone derivative with the molecular formula C₁₉H₂₄FN₃O and a molecular weight of 329.41 g/mol. Its systematic IUPAC name is 1-(4-fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol, reflecting its three key structural components: a 4-fluorophenyl group, a hydroxybutyl chain, and a 2-pyridylpiperazine moiety. The carbon chain adopts an extended conformation, facilitating interactions with biological targets, while the fluorine atom and pyridyl nitrogen contribute to electronic properties [1] [8] [10].
Table 1: Atomic Composition of Azaperol
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 19 | Molecular backbone |
Hydrogen (H) | 24 | Saturation |
Fluorine (F) | 1 | Electronic modulator |
Nitrogen (N) | 3 | Hydrogen bonding sites |
Oxygen (O) | 1 | Hydroxyl group |
Synonyms include α-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinebutanol and dihydroazaperone, as standardized by chemical databases [2] [8].
Azaperol is the primary reduced metabolite of the veterinary sedative azaperone, differing solely by the reduction of the ketone group at carbon 1 to a secondary alcohol. This structural change occurs in vivo via carbonyl reductases in porcine tissues, converting azaperone (C₁₉H₂₂FN₃O) to azaperol (C₁₉H₂₄FN₃O) through the addition of two hydrogen atoms [5] [8].
Table 2: Structural and Functional Comparison of Azaperone and Azaperol
Property | Azaperone | Azaperol | Biological Implication |
---|---|---|---|
C1 Functional Group | Ketone (C=O) | Alcohol (CH-OH) | Alters polarity and metabolism rate |
Molecular Formula | C₁₉H₂₂FN₃O | C₁₉H₂₄FN₃O | Increased saturation |
LogP (Predicted) | ~3.0 | ~2.86 [1] | Enhanced hydrophilicity in metabolite |
Bioactivity | Sedative precursor | Active metabolite | Prolonged neurological effects |
This ketone-to-alcohol conversion significantly impacts polarity, evidenced by azaperol’s lower predicted LogP (2.86) compared to azaperone (~3.0). The alcohol group enables additional hydrogen bonding, potentially enhancing receptor affinity in the central nervous system [2] [5]. Both compounds share the same 2-pyridylpiperazine pharmacophore, critical for dopamine receptor interactions [1].
Azaperol presents as an off-white to pale yellow solid under ambient conditions. Key physicochemical properties include:
Deprotonation studies reveal that perchloric acid (15 µL of 3M solution) effectively precipitates proteins from tissue homogenates without degrading azaperol, a critical step in analytical workflows [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR analysis provides atomic-level insights into azaperol’s structure:
Mass Spectrometry
High-resolution mass spectrometry confirms an exact mass of 329.1903 Da (theoretical: 329.1900 Da). Fragmentation patterns include:
Table 3: Spectral Signatures of Azaperol
Technique | Key Parameters | Application |
---|---|---|
¹H-NMR | δ 2.4–3.6 (methylene), δ 6.8–8.2 (aromatic) | Structure verification |
HR-MS | [M+H]⁺ = 329.1903; Fragments: 122.1, 185.0 | Metabolite identification |
UV-Vis (HPLC) | λₘₐₓ = 245 nm (conjugated system) | Quantitative detection [5] |
Crystallography
No single-crystal X-ray diffraction data is available, likely due to challenges in growing diffraction-quality crystals. Molecular dynamics simulations suggest rotational flexibility in the butanol chain, which may hinder crystallization [1] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1